molecular formula C19H18ClN5O2S2 B4803962 7-[({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-[({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B4803962
M. Wt: 448.0 g/mol
InChI Key: HRIXKUIWDLJWPV-UHFFFAOYSA-N
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Description

“7-[({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-[({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” typically involves multi-step organic reactions. The process may start with the preparation of the 1,2,4-triazole ring, followed by the introduction of the thiazolopyrimidine core. Key steps may include:

    Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the thiazolopyrimidine core: This step may involve the condensation of a thioamide with a suitable α-haloketone.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“7-[({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenoxy group may result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, “7-[({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its unique structure may contribute to the creation of advanced polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of “7-[({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects can be attributed to its ability to modulate these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different functional groups.

    1,2,4-Triazoles: Compounds with the triazole ring but lacking the thiazolopyrimidine core.

Uniqueness

The uniqueness of “7-[({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” lies in its combination of functional groups and core structures. This combination imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

7-[[5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2S2/c1-3-24-17(12(2)27-15-6-4-5-13(20)9-15)22-23-19(24)29-11-14-10-16(26)25-7-8-28-18(25)21-14/h4-10,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIXKUIWDLJWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=O)N3C=CSC3=N2)C(C)OC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 2
Reactant of Route 2
7-[({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 3
Reactant of Route 3
7-[({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 4
7-[({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 5
Reactant of Route 5
7-[({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 6
Reactant of Route 6
7-[({5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

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